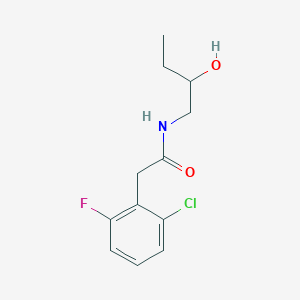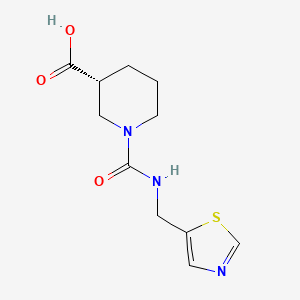![molecular formula C14H21NO2 B6644431 1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol](/img/structure/B6644431.png)
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol, also known as J147, is a synthetic compound that has shown potential as a neuroprotective and cognitive-enhancing agent. Its unique structure and mechanism of action make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mecanismo De Acción
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol is believed to work by targeting multiple pathways involved in neurodegeneration. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. This compound also activates the expression of genes involved in mitochondrial function and energy metabolism, which may help to protect against oxidative stress and neuronal damage.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to improve memory and cognitive function, reduce inflammation, and protect against neuronal damage. This compound has also been shown to increase levels of antioxidant enzymes, which may help to protect against oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol is its ability to target multiple pathways involved in neurodegeneration. This makes it a promising candidate for the treatment of a range of neurodegenerative diseases. However, the complex synthesis method and limited availability of this compound may make it difficult to conduct large-scale studies. Additionally, more research is needed to fully understand the long-term effects and potential side effects of this compound.
Direcciones Futuras
Future research on 1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol may focus on optimizing the synthesis method and developing more efficient ways to produce the compound. Studies may also investigate the potential of this compound for the treatment of other neurodegenerative diseases, such as Huntington's and ALS. Additionally, researchers may explore the potential of this compound as a cognitive enhancer in healthy individuals. Overall, this compound shows great promise as a neuroprotective and cognitive-enhancing agent, and further research is needed to fully understand its potential therapeutic effects.
Métodos De Síntesis
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol was first synthesized by a team of researchers at the Salk Institute for Biological Studies. The synthesis method involves the reaction of cyclohexanone with 2-bromo-4-methylbenzoic acid, followed by a sequence of reactions to form the final product. The synthesis of this compound is a complex process, but advances in technology have made it more efficient and cost-effective.
Aplicaciones Científicas De Investigación
1-[[(2-Hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol has been extensively studied for its potential therapeutic effects in neurodegenerative diseases. Studies have shown that this compound can protect against neuronal damage and improve cognitive function in animal models of Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Propiedades
IUPAC Name |
1-[[(2-hydroxy-2-phenylpropyl)amino]methyl]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-13(16,12-6-3-2-4-7-12)10-15-11-14(17)8-5-9-14/h2-4,6-7,15-17H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVRRUCPKDBYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1(CCC1)O)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-tert-butyl-2-[(2-methylpyridin-4-yl)amino]propanamide](/img/structure/B6644350.png)

![N-[2-[(6-chloro-4-cyanopyridin-2-yl)amino]ethyl]cyclopropanecarboxamide](/img/structure/B6644364.png)

![2-[1-(2-Methylsulfinylpropylamino)propyl]phenol](/img/structure/B6644389.png)

![N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine](/img/structure/B6644403.png)
![[1-[(3,4-Dibromophenyl)methyl]piperidin-3-yl]methanamine](/img/structure/B6644410.png)
![1-(4-Chlorophenyl)-3-[3-hydroxybutyl(methyl)amino]propan-1-one](/img/structure/B6644414.png)
![4,5-dichloro-N-[1-(1H-imidazol-2-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B6644421.png)

![1-[1-(2-Fluoro-6-methylphenyl)triazol-4-yl]propan-1-ol](/img/structure/B6644432.png)
![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}-5-fluorophenol](/img/structure/B6644433.png)
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)
